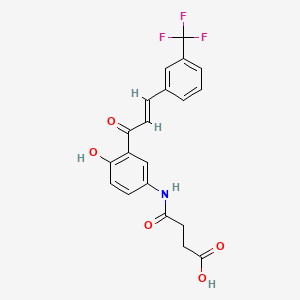
4-((4-Hydroxy-3-(1-oxo-3-(3-(trifluoromethyl)phenyl)allyl)phenyl)amino)-4-oxobutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Hydroxy-3-(1-oxo-3-(3-(trifluoromethyl)phenyl)allyl)phenyl)amino)-4-oxobutyric acid is a complex organic compound that features a trifluoromethyl group, a phenyl ring, and a butyric acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxy-3-(1-oxo-3-(3-(trifluoromethyl)phenyl)allyl)phenyl)amino)-4-oxobutyric acid typically involves multi-step organic reactions. The process may start with the preparation of the trifluoromethyl-substituted phenyl ring, followed by the introduction of the allyl group through a Friedel-Crafts alkylation. Subsequent steps may include the formation of the hydroxyphenyl group and the coupling with the butyric acid moiety under specific reaction conditions such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Hydroxy-3-(1-oxo-3-(3-(trifluoromethyl)phenyl)allyl)phenyl)amino)-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Medicine
In medicinal chemistry, 4-((4-Hydroxy-3-(1-oxo-3-(3-(trifluoromethyl)phenyl)allyl)phenyl)amino)-4-oxobutyric acid could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In industry, this compound may find applications in the development of new materials, coatings, or catalysts due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-((4-Hydroxy-3-(1-oxo-3-(3-(trifluoromethyl)phenyl)allyl)phenyl)amino)-4-oxobutyric acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other trifluoromethyl-substituted phenyl derivatives, hydroxyphenyl compounds, and butyric acid analogs. Examples include:
- 4-Hydroxy-3-(trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenylalanine
- 4-Hydroxybutyric acid
Uniqueness
The uniqueness of 4-((4-Hydroxy-3-(1-oxo-3-(3-(trifluoromethyl)phenyl)allyl)phenyl)amino)-4-oxobutyric acid lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
94094-55-0 |
|---|---|
Molekularformel |
C20H16F3NO5 |
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
4-[4-hydroxy-3-[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H16F3NO5/c21-20(22,23)13-3-1-2-12(10-13)4-6-16(25)15-11-14(5-7-17(15)26)24-18(27)8-9-19(28)29/h1-7,10-11,26H,8-9H2,(H,24,27)(H,28,29)/b6-4+ |
InChI-Schlüssel |
YQDHPVFGGUCTPQ-GQCTYLIASA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)C2=C(C=CC(=C2)NC(=O)CCC(=O)O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)C2=C(C=CC(=C2)NC(=O)CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



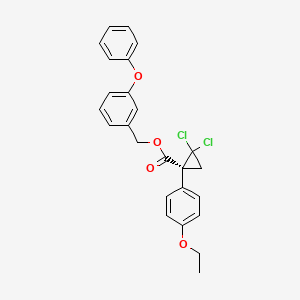




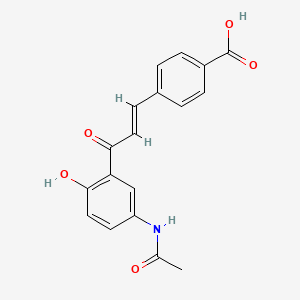


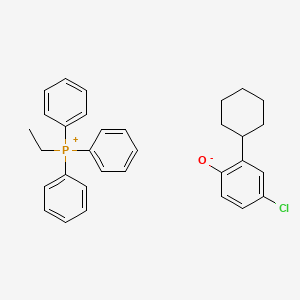
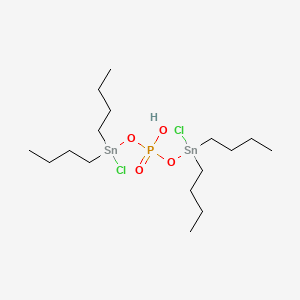
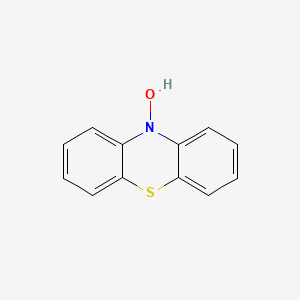
![6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B12695336.png)

